Cas no 1153534-43-0 (1-(2-Bromophenyl)butan-2-amine)

1-(2-Bromophenyl)butan-2-amine 化学的及び物理的性質
名前と識別子
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- 1-(2-bromophenyl)butan-2-amine
- N14510
- 1-(2-Bromophenyl)butan-2-amine
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- インチ: 1S/C10H14BrN/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6,9H,2,7,12H2,1H3
- InChIKey: ZBDCBONPLNNBMS-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1CC(CC)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- トポロジー分子極性表面積: 26
- XLogP3: 2.9
1-(2-Bromophenyl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-148504-50mg |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 50mg |
$792.0 | 2023-09-28 | ||
Enamine | EN300-148504-5000mg |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 5000mg |
$2732.0 | 2023-09-28 | ||
Enamine | EN300-148504-0.1g |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 0.1g |
$829.0 | 2023-06-06 | ||
Enamine | EN300-148504-500mg |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 500mg |
$905.0 | 2023-09-28 | ||
Enamine | EN300-148504-1000mg |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 1000mg |
$943.0 | 2023-09-28 | ||
Enamine | EN300-148504-1.0g |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 1g |
$943.0 | 2023-06-06 | ||
Enamine | EN300-148504-0.5g |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 0.5g |
$905.0 | 2023-06-06 | ||
Enamine | EN300-148504-2.5g |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 2.5g |
$1848.0 | 2023-06-06 | ||
Enamine | EN300-148504-10000mg |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 10000mg |
$4052.0 | 2023-09-28 | ||
Enamine | EN300-148504-100mg |
1-(2-bromophenyl)butan-2-amine |
1153534-43-0 | 100mg |
$829.0 | 2023-09-28 |
1-(2-Bromophenyl)butan-2-amine 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
1-(2-Bromophenyl)butan-2-amineに関する追加情報
Introduction to 1-(2-Bromophenyl)butan-2-amine (CAS No. 1153534-43-0)
1-(2-Bromophenyl)butan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1153534-43-0, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a brominated aromatic ring connected to a butanamine backbone, has garnered attention due to its versatile structural properties and potential applications in drug discovery. The presence of both bromine and amine functional groups makes it a valuable intermediate in synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
The structural motif of 1-(2-Bromophenyl)butan-2-amine is particularly intriguing from a chemical biology perspective. The 2-bromo substitution on the phenyl ring enhances electrophilic aromatic substitution reactions, making it a useful precursor for further functionalization. Meanwhile, the secondary amine group provides a nucleophilic site for condensation reactions, enabling the construction of peptidomimetics or bioactive scaffolds. Such features have positioned this compound as a key building block in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-(2-Bromophenyl)butan-2-amine and its derivatives. Researchers have been investigating its role in modulating various biological pathways, particularly those implicated in neurological disorders. For instance, studies suggest that analogs of this compound may exhibit properties relevant to GABA receptor modulation, potentially offering insights into treatments for anxiety and epilepsy. The bromine atom's ability to participate in cross-coupling reactions has also facilitated the synthesis of more complex derivatives with tailored pharmacokinetic profiles.
The synthesis of 1-(2-Bromophenyl)butan-2-amine typically involves multi-step organic transformations, starting from readily available aromatic precursors. One common approach involves the bromination of 2-bromobenzyl halides followed by reductive amination or nucleophilic substitution reactions to introduce the butanamine moiety. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have improved the efficiency and scalability of these processes, making 1-(2-Bromophenyl)butan-2-amine more accessible for industrial applications.
From a computational chemistry standpoint, the molecular properties of 1-(2-Bromophenyl)butan-2-amine have been extensively modeled to predict its behavior in biological systems. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with target proteins and enzymes. These computational studies have guided experimental efforts by identifying promising derivatives with enhanced binding affinities or selectivity profiles.
The role of 1-(2-Bromophenyl)butan-2-amine in drug development extends beyond its use as an intermediate. Some preliminary studies have explored its direct pharmacological effects, suggesting potential applications in pain management and anti-inflammatory therapies. The amine group's ability to form hydrogen bonds with biological targets has been leveraged to design molecules with improved solubility and bioavailability. Furthermore, the bromine substituent has been shown to enhance metabolic stability, reducing degradation by enzymatic pathways.
As research progresses, the demand for high-purity 1-(2-Bromophenyl)butan-2-amine is expected to rise, driven by its expanding applications in academia and industry. Quality control measures must be stringent to ensure consistency across batches, particularly for pharmaceutical-grade material. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to verify purity and structural integrity.
The environmental impact of synthesizing and handling 1-(2-Bromophenyl)butan-2-amine is another critical consideration. While brominated compounds offer unique chemical properties, their disposal requires careful management to minimize ecological harm. Green chemistry principles are being increasingly applied to develop more sustainable synthetic routes, including solvent-free reactions and biocatalytic methods that reduce waste generation.
In conclusion,1-(2-Bromophenyl)butan-2-amine (CAS No. 1153534-43-0) represents a compelling compound with broad utility in pharmaceutical research and drug development. Its unique structural features enable diverse synthetic modifications, making it a valuable tool for designing novel therapeutics targeting neurological and inflammatory disorders. As scientific understanding evolves, further exploration of this molecule and its derivatives will undoubtedly continue to yield significant advancements in medicinal chemistry.
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